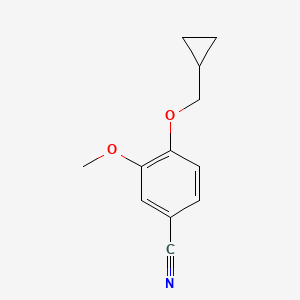
4-(Cyclopropylmethoxy)-3-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethoxy)-3-methoxybenzonitrile is a chemical compound characterized by its unique molecular structure, which includes a cyclopropylmethoxy group and a methoxy group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-3-methoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzonitrile and cyclopropylmethanol as the primary starting materials.
Esterification Reaction: Cyclopropylmethanol is first converted to its corresponding chloride using thionyl chloride (SOCl₂) to form cyclopropylmethyl chloride.
Nucleophilic Substitution: The resulting cyclopropylmethyl chloride is then reacted with 4-hydroxybenzonitrile in the presence of a base (e.g., potassium carbonate) to form 4-(cyclopropylmethoxy)benzonitrile.
Methylation: The hydroxyl group on the benzene ring is then methylated using methyl iodide (CH₃I) and a base (e.g., potassium carbonate) to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used for reduction.
Substitution: Typical reagents include halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: 4-(Cyclopropylmethoxy)-3-methoxybenzoic acid
Reduction: 4-(Cyclopropylmethoxy)-3-methoxybenzylamine
Substitution: 4-(Cyclopropylmethoxy)-3-methoxybromobenzene
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-methoxybenzonitrile has found applications in various scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug discovery and development, particularly in targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Cyclopropylmethoxy)-3-methoxybenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
4-(Cyclopropylmethoxy)-3-methoxybenzonitrile is similar to other compounds with cyclopropylmethoxy and methoxy groups attached to a benzene ring. Some of these similar compounds include:
4-(Cyclopropylmethoxy)benzaldehyde
4-(Cyclopropylmethoxy)phenylboronic acid
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-12-6-10(7-13)4-5-11(12)15-8-9-2-3-9/h4-6,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAOPACNNIGLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














